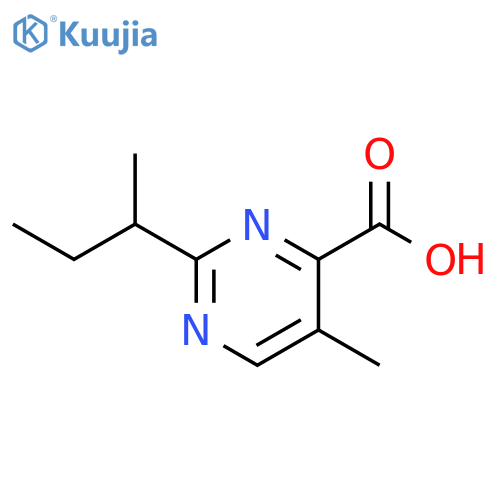Cas no 1690498-89-5 (4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)-)

1690498-89-5 structure
商品名:4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)-
CAS番号:1690498-89-5
MF:C10H14N2O2
メガワット:194.230362415314
CID:5274648
4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- 化学的及び物理的性質
名前と識別子
-
- 4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)-
-
- インチ: 1S/C10H14N2O2/c1-4-6(2)9-11-5-7(3)8(12-9)10(13)14/h5-6H,4H2,1-3H3,(H,13,14)
- InChIKey: STRNPMUVTANDMW-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)CC)=NC=C(C)C(C(O)=O)=N1
4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-685674-0.25g |
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1690498-89-5 | 0.25g |
$840.0 | 2023-03-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01086836-1g |
2-(Butan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1690498-89-5 | 95% | 1g |
¥4494.0 | 2023-04-10 | |
| Enamine | EN300-685674-0.5g |
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1690498-89-5 | 0.5g |
$877.0 | 2023-03-10 | ||
| Enamine | EN300-685674-5.0g |
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1690498-89-5 | 5.0g |
$2650.0 | 2023-03-10 | ||
| Enamine | EN300-685674-1.0g |
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1690498-89-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-685674-10.0g |
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1690498-89-5 | 10.0g |
$3929.0 | 2023-03-10 | ||
| Enamine | EN300-685674-2.5g |
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1690498-89-5 | 2.5g |
$1791.0 | 2023-03-10 | ||
| Enamine | EN300-685674-0.05g |
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1690498-89-5 | 0.05g |
$768.0 | 2023-03-10 | ||
| Enamine | EN300-685674-0.1g |
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1690498-89-5 | 0.1g |
$804.0 | 2023-03-10 |
4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
1690498-89-5 (4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)-) 関連製品
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
